molecular formula C9H12N2O B177695 N-(2-Aminophenyl)propanamide CAS No. 10268-79-8

N-(2-Aminophenyl)propanamide

Cat. No.: B177695
CAS No.: 10268-79-8
M. Wt: 164.2 g/mol
InChI Key: PORLKFMRMIPKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)propanamide is an organic compound with the molecular formula C₉H₁₂N₂O It is a derivative of propanamide, where the amide group is substituted with a 2-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)propanamide typically involves the reaction of 2-aminophenylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Aminophenylamine} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Activity : N-(2-Aminophenyl)propanamide has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies have demonstrated that it can reduce inflammatory markers in cell lines, suggesting its viability as an anti-inflammatory agent .
    • Analgesic Properties : Animal model studies indicate that this compound exhibits significant pain-relieving effects comparable to established analgesics. This dual role in managing pain and inflammation positions it as a promising candidate for therapeutic development .
    • Anticancer Potential : Recent research has highlighted its cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown enhanced potency against breast cancer cells compared to conventional chemotherapeutics like cisplatin .
  • Biological Research
    • Molecular Interactions : The compound interacts with specific protein targets, such as enzymes involved in metabolic pathways. Its binding affinity to COX-1 and COX-2 has been evaluated through molecular docking studies, revealing significant interaction energies that support its therapeutic potential against inflammation-related disorders .
    • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping mitigate oxidative stress in cellular models.
  • Industrial Applications
    • Synthesis of Complex Molecules : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties make it suitable for developing new materials such as polymers and coatings .

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of synthesized compounds based on this compound against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments like cisplatin, demonstrating their potential as effective anticancer agents .
  • Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory effects of this compound revealed its ability to inhibit COX enzymes effectively. In vitro assays showed a marked reduction in inflammatory cytokines when treated with this compound, suggesting its application in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)propanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Aminophenyl)propanamide can be compared with other similar compounds such as:

    N-(3-Aminophenyl)propanamide: Similar structure but with the amino group at the 3-position.

    N-(4-Aminophenyl)propanamide: Similar structure but with the amino group at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

N-(2-Aminophenyl)propanamide, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

This compound is characterized by a propanamide backbone with an amino group attached to a phenyl ring. The molecular formula is C9H12N2OC_9H_{12}N_2O, with a molecular weight of approximately 164.20 g/mol. This structure enables the compound to interact with various biological targets, influencing its activity in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Apoptosis Induction : The compound has been shown to induce apoptosis through mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. For instance, studies demonstrated increased Bax and caspase-3 expression alongside decreased Bcl-2 levels in treated cancer cells, indicating a shift towards pro-apoptotic signaling pathways .
  • Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates .

Case Studies

  • Ehrlich Ascites Carcinoma (EAC) Model : In vivo studies using an EAC mouse model revealed that this compound effectively reduced tumor burden with minimal hepatotoxicity and nephrotoxicity .
  • Cell Line Studies : The compound exhibited significant cytotoxicity against MCF7 (breast cancer) and Caco2 (colon cancer) cell lines, with IC50 values indicating effective dose-dependent anti-proliferative activity (IC50 = 230 ± 10 µM for MCF7) .

Antimicrobial Properties

In addition to its anticancer effects, this compound also demonstrates antimicrobial activity . Various derivatives have been tested against bacterial strains, showing promising results.

Antibacterial Activity

  • Compounds related to this compound have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanisms may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Other Biological Activities

Research indicates that this compound possesses additional biological activities:

  • Antioxidant Activity : The compound has demonstrated free radical scavenging capabilities, suggesting potential use in oxidative stress-related conditions .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, although further research is needed to elucidate these effects comprehensively.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound:

Biological ActivityMechanismReference
AnticancerInduces apoptosis; causes cell cycle arrest ,
AntimicrobialInhibits bacterial growth,
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

N-(2-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORLKFMRMIPKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.